o-TOLYLTETRAZOLIUM RED

Description

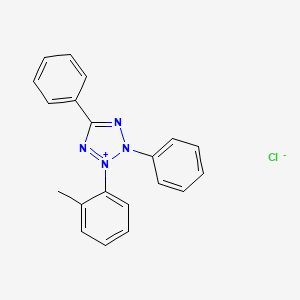

o-TOLYLTETRAZOLIUM RED (CAS 33926-00-0) is a tetrazolium salt with the molecular formula C₂₀H₁₉ClN₄. Structurally, it is defined as 2,5-diphenyl-3-o-tolyl-2H-tetrazolium chloride, where the methyl group on the tolyl substituent occupies the ortho position (Figure 1). This compound is primarily utilized in biological assays as a redox indicator, forming formazan derivatives upon reduction by cellular dehydrogenases. Its applications span microbiology, cell viability testing, and histochemical staining due to its high sensitivity to metabolic activity .

Properties

IUPAC Name |

2-(2-methylphenyl)-3,5-diphenyltetrazol-2-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N4.ClH/c1-16-10-8-9-15-19(16)24-22-20(17-11-4-2-5-12-17)21-23(24)18-13-6-3-7-14-18;/h2-15H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQGWTXQSRIHRC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90637586 | |

| Record name | 3-(2-Methylphenyl)-2,5-diphenyl-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90637586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33926-00-0 | |

| Record name | 33926-00-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Methylphenyl)-2,5-diphenyl-2H-tetrazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90637586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-TOLYLTETRAZOLIUM RED typically involves the reaction of o-toluidine with tetrazolium salts under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Reduction to Formazan Derivatives

o-Tolyltetrazolium Red undergoes enzymatic or chemical reduction to form a red formazan product, a reaction central to its biological applications:

Mechanism :

-

In biological systems, dehydrogenases (e.g., NADH/NADPH-dependent enzymes) reduce the tetrazolium ring via electron transfer, producing insoluble 1,5-diphenylformazan derivatives .

-

The reduction involves cleavage of the tetrazolium ring’s N–N bonds, forming a conjugated chromophore (formazan) with strong absorbance at 485–520 nm .

Conditions :

-

pH : Optimal activity occurs near physiological pH (7.0–7.4) .

-

Temperature : Reactions proceed efficiently at 25–37°C.

-

Electron Donors : NADH, NADPH, or reduced flavoproteins serve as primary electron sources .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| λ_max (formazan) | 485–520 nm | |

| Reduction Time | 30–120 minutes | |

| Detection Limit | 10^3–10^4 cells/mL |

Cleavage

The tetrazolium moiety can be cleaved under basic conditions:

-

Cleavage releases the tetrazole anion and chlorides, enabling modular synthesis of derivatives.

Stability and Reactivity

-

Light Sensitivity : Prolonged exposure to UV light degrades formazan products, necessitating dark storage .

-

Interference : Thiol-containing compounds (e.g., glutathione) may cause false positives by non-enzymatic reduction .

Comparative Reactivity with Other Tetrazolium Salts

| Property | This compound | MTT Tetrazolium | TTC (Tetrazolium Chloride) |

|---|---|---|---|

| Solubility | Water-soluble | Water-insoluble | Water-soluble |

| Formazan Color | Red | Purple | Red |

| Detection Method | Spectrophotometry | Solubilization | Spectrophotometry |

| Applications | Cell viability, NADH | Mitochondrial | Seed viability, bacteria |

Scientific Research Applications

o-TOLYLTETRAZOLIUM RED has a wide range of applications in scientific research, including:

Chemistry: Used as a redox indicator in various chemical assays.

Biology: Employed to assess cell viability and metabolic activity.

Medicine: Utilized in diagnostic tests to evaluate mitochondrial function and cellular health.

Industry: Applied in the production of diagnostic kits and research reagents.

Mechanism of Action

The mechanism of action of o-TOLYLTETRAZOLIUM RED involves its reduction by cellular enzymes to form a red formazan product. This reduction process is indicative of cellular metabolic activity and viability. The compound targets mitochondrial enzymes, which play a crucial role in the electron transport chain and cellular respiration .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Comparison with p-TOLYLTETRAZOLIUM RED

The para-substituted analogue, p-TOLYLTETRAZOLIUM RED (CAS 64225-84-9), shares the same tetrazolium core but differs in the position of the methyl group on the tolyl substituent. Key distinctions include:

| Parameter | o-TOLYLTETRAZOLIUM RED | p-TOLYLTETRAZOLIUM RED |

|---|---|---|

| Molecular Formula | C₂₀H₁₉ClN₄ | C₂₀H₁₇ClN₄ |

| Substituent Position | Ortho-methyl | Para-methyl |

| Structural Symmetry | Low (steric hindrance) | High |

| Reported Applications | Microbial viability assays | Enzyme activity studies |

Key Findings :

Comparison with Other Tetrazolium Salts

Tetrazolium Red AR (TTC, CAS 298-96-4)

TTC (2,3,5-triphenyltetrazolium chloride) is a widely used viability indicator. Unlike this compound, TTC lacks a methyl-substituted tolyl group, instead featuring three phenyl groups.

| Parameter | This compound | TTC |

|---|---|---|

| Molecular Formula | C₂₀H₁₉ClN₄ | C₁₉H₁₅ClN₄ |

| Key Structural Feature | Ortho-methyl tolyl | 2,3,5-Triphenyl |

| Reduction Product Color | Deep red formazan | Red formazan |

| Primary Use | Specialized assays | Broad-spectrum cell viability |

Research Insight :

- TTC’s triphenyl structure enables faster reduction in low-metabolism cells, whereas this compound’s methyl group may enhance specificity in environments with competing reductants .

Tetrazolium Violet AR (CAS 1719-71-7)

This compound serves as a pH indicator and redox probe. Its structure includes a triazacyclopentadiene core, differing significantly from this compound’s tetrazolium chloride framework.

| Parameter | This compound | Tetrazolium Violet |

|---|---|---|

| Primary Application | Redox indicator | pH/redox dual indicator |

| Chromatic Response | Red upon reduction | Violet in alkaline media |

| Molecular Complexity | Tetrazolium chloride | Triazacyclopentadiene |

Functional Contrast :

- Tetrazolium Violet’s dual functionality makes it suitable for multiparametric assays, whereas this compound is specialized for reducing environments .

Biological Activity

o-Tolyl tetrazolium red (often referred to as MTT) is a tetrazolium salt commonly used in biological assays to assess cell viability, metabolic activity, and proliferation. This compound undergoes reduction in metabolically active cells, leading to the formation of formazan crystals, which can be quantified colorimetrically. This article explores the biological activity of o-tolyl tetrazolium red, including its mechanisms, applications in research, and relevant case studies.

The biological activity of o-tolyl tetrazolium red is primarily based on its ability to penetrate cell membranes and be reduced by cellular enzymes. The reduction process involves the transfer of electrons from nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH)-dependent oxidoreductases within metabolically active cells. This results in the conversion of the colorless tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.

Key Points:

- Reduction Process : Active cells reduce MTT to formazan.

- Formazan Detection : The intensity of color correlates with the number of viable cells.

- Solubility : Some formazan derivatives are soluble in organic solvents, allowing for extraction and quantification.

Applications in Research

o-Tolyl tetrazolium red is widely utilized in various fields of biological research:

- Cell Viability Assays : It is a standard method for assessing cell viability in culture systems.

- Toxicity Testing : Used to evaluate the cytotoxic effects of drugs and environmental toxins on different cell types.

- Microbial Metabolic Activity : Employed to measure the metabolic activity of bacteria and other microorganisms.

Table 1: Comparison of Tetrazolium Salts

| Compound Name | Reduction Product | Solubility | Common Applications |

|---|---|---|---|

| o-Tolyl Tetrazolium Red (MTT) | Formazan | Soluble | Cell viability assays |

| 5-Cyano-2,3-di-tolyl Tetrazolium | Fluorescent formazan | Insoluble | Microbial activity assessment |

| 2,3-Bis(2-methoxy-4-nitro-phenyl) | Colored product | Variable | Cytotoxicity testing |

Case Studies

-

Cell Proliferation Assessment :

A study assessed the effect of curcumin on Bacillus subtilis using MTT assays. Results indicated that curcumin significantly reduced cell viability at concentrations above 20 µM, demonstrating its antibacterial properties . -

Microbial Activity Measurement :

In a study examining bacterioplankton dynamics in coastal waters, researchers utilized CTC (a related tetrazolium compound) to quantify microbial metabolic activity. The results showed a strong correlation between environmental factors and microbial respiration rates . -

Viable but Non-Culturable State :

Research on Escherichia coli induced into a viable but non-culturable state revealed alterations in metabolic activity assessed through MTT assays. The findings highlighted significant changes in cellular viability under stress conditions .

Research Findings

Recent studies have provided insights into optimizing MTT assays for different cell types and conditions:

- Optimization Parameters : Factors such as incubation time, dye concentration, and extraction methods significantly affect assay outcomes.

- Comparative Analysis : Different bacterial strains exhibit varying abilities to reduce tetrazolium salts, which can complicate data interpretation .

- Toxicity Considerations : Some tetrazolium salts may exert toxic effects on certain microbial strains, necessitating careful selection based on experimental goals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.